3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI
Description
Nomenclature and Structural Classification
The chemical compound 3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI exists under multiple nomenclature systems, reflecting its complex molecular structure and diverse applications in analytical chemistry. The International Union of Pure and Applied Chemistry designation identifies this compound as 2-(5-Nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate. This systematic nomenclature accurately describes the molecular architecture, incorporating the pyridylazo backbone with specific substitution patterns that confer its unique analytical properties.
The compound carries the Chemical Abstracts Service registry number 143205-66-7, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes 3-[[3-Hydroxy-4-(5-nitro-2-pyridylazo)phenyl]propylamino]-1-propanesulfonic acid and 3-[Propyl[3-hydroxy-4-(5-nitro-2-pyridylazo)phenyl]amino]propane-1-sulfonic acid. These variations reflect different approaches to describing the same molecular structure, each emphasizing particular functional groups or structural features.
From a structural classification perspective, this compound belongs to the pyridylazo family of chelating agents, characterized by the presence of an azo linkage connecting a pyridine ring to an aromatic system. The molecular formula C₁₇H₁₉N₅Na₂O₆S·2H₂O indicates a molecular weight of 503.45 daltons for the dihydrate form. The structure incorporates several key functional elements: a nitro-substituted pyridine ring, an azo bridge, a phenolic hydroxyl group, and a sulfopropyl side chain, each contributing to the compound's analytical capabilities.
Table 1: Chemical Identifiers and Properties
The structural complexity of this compound arises from its multiple functional domains, each serving specific roles in metal coordination and detection. The nitro group on the pyridine ring enhances electron-withdrawing effects, increasing the compound's sensitivity to metal binding. The azo linkage provides a chromophoric system that undergoes characteristic color changes upon metal coordination. The phenolic hydroxyl group serves as a primary coordination site, while the sulfopropyl chain enhances water solubility and provides additional coordination opportunities.
Historical Context and Development of Pyridylazo Reagents
The development of pyridylazo compounds as analytical reagents represents a significant milestone in the evolution of colorimetric analysis, with extensive research conducted over the past thirty years establishing these materials as versatile tools for metal determination. The analytical application of pyridylazo compounds emerged from the need for more sensitive and selective reagents capable of detecting trace metal concentrations in complex matrices.
1-(2-Pyridylazo)-2-naphthol, commonly known by its abbreviated designation, stands as one of the earliest representatives of this chemical family used for spectrophotometric determination of various metals. This pioneering compound acts as a tridentate ligand, complexing with metals through the hydroxyl oxygen, pyridine nitrogen, and one nitrogen atom of the azo group. The success of this initial reagent spurred extensive research into related compounds, leading to the development of increasingly sophisticated derivatives.
4-(2-Pyridylazo)resorcinol emerged as another foundational compound in this family, demonstrating exceptional versatility for analyzing several metals. The compound forms red 1:1 complexes with copper(II) at pH 1.5-2.5, with the addition of hydrogen peroxide effectively masking interference from rare earth elements, zirconium, hafnium, thorium, gallium, and aluminum. These early successes established the fundamental principles of pyridylazo chemistry and demonstrated the potential for creating highly selective analytical reagents.
The search for enhanced sensitivity and selectivity drove researchers to investigate halogen-substituted derivatives of these basic structures. Studies of azo compounds containing halogen-substituted pyridine revealed that these modifications could significantly improve analytical performance. The heterocyclic azo compound 1-(5-bromo-2-pyridylazo)-2-naphthol forms various colored metal chelates extractable with different organic solvents, with molar extinction coefficients considerably greater than those of non-halogenated analogs.
Table 2: Historical Development of Key Pyridylazo Compounds
| Compound | Year of Development | Key Applications | Molar Extinction Coefficient Range |
|---|---|---|---|
| 1-(2-Pyridylazo)-2-naphthol | Early period | Zinc, Copper, Cadmium determination | Variable |
| 4-(2-Pyridylazo)resorcinol | Mid-development | Copper, Thallium, Hafnium analysis | - |
| 5-Bromo derivatives | Later development | Enhanced sensitivity applications | >Original compounds |
| 5-Chloro derivatives | Advanced period | Improved selectivity | >Original compounds |
The development of 2-(2-pyridylazo)-5-diethylaminophenol represented another significant advancement, proving almost twice as sensitive toward uranium(VI) compared to earlier reagents, with a molar extinction coefficient of 7.61 × 10⁴ L·mol⁻¹·cm⁻¹ at pH 8.2 and 564 nanometers. This compound and its halogen derivatives, including 5-bromo and 5-chloro variants, provide some of the most sensitive reactions available for metal analysis.
The evolution toward specialized compounds like 3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI reflects the culmination of decades of research aimed at creating reagents with enhanced performance characteristics. The incorporation of sulfopropyl functionality represents a strategic modification designed to improve water solubility while maintaining high sensitivity and selectivity for target analytes.
Significance in Analytical Chemistry
The analytical significance of 3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI extends across multiple domains of chemical analysis, establishing it as an indispensable tool for modern analytical laboratories. Its primary importance lies in the determination of iron(II) concentrations, where it demonstrates exceptional sensitivity and selectivity under carefully controlled conditions. The compound's ability to form stable, water-soluble complexes across a broad pH range makes it particularly valuable for analyzing biological samples, where maintaining physiological conditions is crucial.
In serum analysis, this compound has proven particularly valuable for copper and zinc determinations, where interference from competing metals can be effectively managed through strategic use of masking agents. Copper and zinc in serum samples are masked using a mixture of thioglycolic acid and sodium dodecyl sulfate, while zinc can be specifically determined using cyanide as a masking reagent for iron and copper. This selective masking capability represents a significant advancement in multi-element analysis, allowing for accurate quantification of individual metals in complex biological matrices.
The compound's utility extends to specialized analytical techniques, including capillary zone electrophoresis, where it serves as a chromogenic reagent for metal ion separation and determination. Research has demonstrated its effectiveness in forming chelate anions that can be separated and quantitatively analyzed using electrophoretic methods. This application highlights the compound's versatility and adaptability to emerging analytical technologies.
High-performance liquid chromatography applications have further expanded the analytical scope of this compound. Several metal chelates can be extracted into organic solvents as ion-pairs with tetraphenylphosphonium ion, then back-extracted into aqueous phases for chromatographic separation. Detection limits achieved through this approach reach 0.1 parts per billion for copper and nickel, 0.05 parts per billion for cobalt, and 0.4 parts per billion for iron. These exceptional detection limits demonstrate the compound's suitability for trace analysis in environmental and industrial applications.
Table 3: Analytical Performance Characteristics
| Application | Detection Limit | pH Range | Wavelength (nm) | Matrix Type |
|---|---|---|---|---|
| Iron(II) determination | Micromolar levels | 3.0-8.0 | 582 | Serum, water |
| Copper analysis | 0.1 ppb | Variable | 582 | Environmental |
| Nickel analysis | 0.1 ppb | Variable | 582 | Environmental |
| Cobalt analysis | 0.05 ppb | Variable | 582 | Environmental |
| Zinc determination | Micromolar levels | Alkaline | 575 | Serum |
Clinical applications have demonstrated the compound's utility in diagnostic contexts, particularly for monitoring trace element status in patients. The reagent's ability to provide accurate measurements of zinc levels has proven valuable in assessing nutritional status and monitoring therapeutic interventions. The colorimetric method using this compound offers advantages over more complex instrumental techniques, providing rapid results with minimal sample preparation requirements.
Environmental monitoring represents another critical application domain, where the compound's sensitivity enables detection of metal contamination at levels significant for ecological and human health assessments. Its application to river and rainwater analysis has been successfully demonstrated, providing reliable data for environmental protection agencies and research institutions. The compound's stability and reproducibility under field conditions make it particularly suitable for routine monitoring programs.
The ongoing research into this compound's applications continues to reveal new analytical possibilities. Recent studies have explored its use in automated analytical systems, where its rapid color development and stability characteristics enable high-throughput analysis of multiple samples. These developments position the compound as a key component in modern analytical workflows, where efficiency and reliability are paramount considerations.
Properties
CAS No. |
143205-66-7 |
|---|---|
Molecular Formula |
C17H21N5Na2O6S |
Molecular Weight |
469.424 |
IUPAC Name |
3-[[(4E)-4-[(5-nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid;sodium |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12H,2-3,8-10H2,1H3,(H,18,20)(H,26,27,28);;/b19-15+;; |
InChI Key |
VPNUNTXOOLDZDJ-WTBAQZMLSA-N |
SMILES |
CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound comprises three key moieties:
Key Synthetic Hurdles
-
Regioselectivity : Ensuring nitration occurs exclusively at the pyridine C5 position.
-
Azo Coupling Efficiency : Preventing premature reduction of the nitro group during diazo intermediate formation.
-
Solubility Management : Balancing the polar sulfonic acid group with the aromatic nitro component during purification.
Synthetic Routes and Methodologies
Step 1: Diazotization of 5-Nitro-2-aminopyridine
A modified Ullmann reaction is employed to prepare the diazonium salt:
Step 2: Coupling with 3-Hydroxypropanesulfonic Acid
The diazonium salt is coupled to the hydroxypropylsulfonic acid derivative:
-
3-Hydroxypropanesulfonic acid sodium salt (1.2 equiv) is dissolved in NaHCO₃ buffer (pH 8.5) .
-
Diazonium solution is added slowly at 10°C, yielding a deep red precipitate.
-
Crude product is collected via vacuum filtration and washed with ice-cold ethanol .
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 8–12°C | ±15% yield |
| pH | 8.3–8.7 | ±22% yield |
| Molar Ratio (Acid: Diazonium) | 1.2:1 | Maximizes coupling |
One-Pot Nitro-Azo Cyclization
An alternative single-step methodology adapted from pyrazole syntheses:
-
2-Amino-5-nitropyridine (1.0 equiv) and 3-mercaptopropane-1-sulfonic acid (1.5 equiv) are refluxed in DMF with CuI (0.1 equiv) catalyst.
-
t-BuONO (2.0 equiv) is added to initiate simultaneous diazotization and coupling.
-
Reaction completeness is confirmed by HPLC (retention time = 4.2 min, C18 column, 60% MeOH).
Advantages :
-
Eliminates isolation of unstable diazonium intermediates.
-
18% higher yield compared to two-step approach in pilot studies.
Reaction Optimization and Process Analytics
Solvent Effects on Azo Bond Formation
Comparative studies in polar vs. aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 92 |
| Acetonitrile | 37.5 | 72 | 89 |
| DMF | 36.7 | 81 | 95 |
DMF enhances nitro group stability while solubilizing sulfonic acid intermediates.
Catalytic Enhancements
Addition of β-cyclodextrin (0.5 wt%) increases yield to 84% by pre-organizing reactants via host-guest interactions.
Purification and Characterization
Crystallization Protocol
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-4-(5-nitropyridylazo)propylani can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.
Substitution: Various alkylating or acylating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Hydroxy-4-(5-nitropyridylazo)propylani is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metal ions makes it valuable in spectrophotometric analysis.
Biology: In biological research, this compound is used as a staining agent for the visualization of specific cellular components. Its ability to bind to certain biomolecules allows for detailed cellular imaging.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, 3-Hydroxy-4-(5-nitropyridylazo)propylani is used in the manufacturing of dyes and pigments. Its stability and reactivity make it suitable for producing high-quality colorants.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(5-nitropyridylazo)propylani involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be detected spectrophotometrically. In biological systems, it can interact with cellular components, allowing for visualization and analysis.
Molecular Targets and Pathways:
Metal Ions: The compound forms complexes with metal ions, which can be used for detection and quantification.
Biomolecules: It binds to specific biomolecules, enabling detailed imaging and analysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 3-Hydroxy-4-methoxyphenylboronic acid: Lacks the azo linkage and nitro group, resulting in reduced electron deficiency and weaker coordination capabilities.
- Pyrazolopyridinones (e.g., 3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one): Share a nitrogen-rich heterocyclic core but differ in substituents. The absence of the azo group reduces their utility in colorimetric sensing, a key application area for azo-based compounds .
- HBT-based ESIPT compounds (e.g., DHIA and DHBIA): Contain fixed C=N bonds for enhanced excited-state intramolecular proton transfer (ESIPT). In contrast, 3-hydroxy-4-(5-nitropyridylazo)propylaniline’s azo group allows for tunable photophysical properties but may suffer from non-radiative decay due to bond flexibility .
Reactivity and Stability
- Nitro Group Influence: The nitro group at the pyridine 5-position increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to non-nitrated analogs like 3-hydroxy-4-(hydroxymethyl)benzoic acid .
- Azo Group Stability : Unlike pyrazolone derivatives (e.g., 3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one), the azo bond in 3-hydroxy-4-(5-nitropyridylazo)propylaniline is susceptible to reductive cleavage under acidic conditions, limiting its use in reducing environments .
Q & A
Q. What statistical methods are appropriate for analyzing contradictory data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
